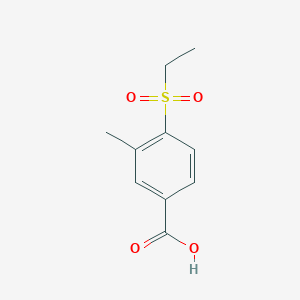
5-Bromo-3-chloro-2-isobutoxypyridine
Vue d'ensemble
Description
5-Bromo-3-chloro-2-isobutoxypyridine is a chemical compound with the CAS Number: 1289093-31-7 . It has a molecular weight of 264.55 and is a yellow liquid at room temperature .
Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-isobutoxypyridine is a yellow liquid at room temperature . It has a molecular weight of 264.55 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Halogen Atom Migration in Derivatives
5-Bromo-3-chloro-2,4-dihydroxypyridine demonstrates interesting chemical behavior, particularly in the migration of halogen atoms. When chlorinated in aqueous hydrochloric acid solution by adding hydrogen peroxide solution, a structural transformation occurs, leading to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This compound was also prepared through alternative methods, demonstrating its structural versatility and reactivity under different conditions (Hertog & Schogt, 2010).
Synthesis of Pentasubstituted Pyridines
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, serves as a valuable building block in medicinal chemistry research. Its unique structure allows for the creation of diverse pentasubstituted pyridines, which are significant for further chemical manipulations in medicinal chemistry (Wu et al., 2022).
Chemoselective Functionalization
Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, another similar compound, has been explored. Different catalytic conditions enable selective bromide substitution for secondary amines and primary anilines. This chemoselectivity reversal under certain conditions offers valuable insights for developing specific substitution reactions in complex organic molecules (Stroup et al., 2007).
Reactions in Halogeno-Derivatives
The behavior of bromo-derivatives, closely related to 5-bromo-3-chloro-2-isobutoxypyridine, when heated with aqueous hydrochloric acid, indicates a range of potential reactions. Such reactions are pivotal in understanding the chemical properties and reactivity of halogenated pyridines (Hertog & Bruyn, 2010).
Amination Catalyzed by Palladium-Xantphos Complex
Amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex demonstrates high chemoselectivity and yield, emphasizing the potential of this compound in organic synthesis and pharmaceutical research (Ji et al., 2003).
Synthesis of Metal-Complexing Molecular Rods
Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, useful for preparing metal-complexing molecular rods. This approach showcases the application of bromo-chloro pyridines in creating complex structures for advanced chemical and material sciences (Schwab et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-3-chloro-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJHRBHKGTXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-isobutoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




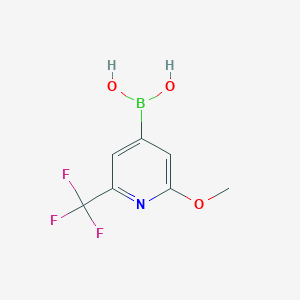
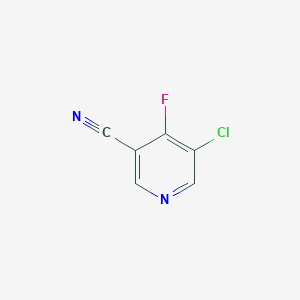

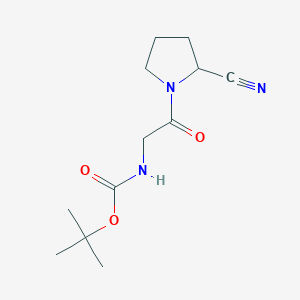


![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)
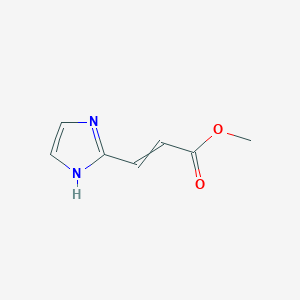

![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)
![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)

